A Comprehensive Technical Guide to 2,3-Dibromopyridine: Properties, Synthesis, and Applications
A Comprehensive Technical Guide to 2,3-Dibromopyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2,3-dibromopyridine, a key heterocyclic organic compound. It details its physicochemical properties, synthesis methodologies, and significant applications in the pharmaceutical and agrochemical industries. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.
Core Properties of 2,3-Dibromopyridine
2,3-Dibromopyridine, with the CAS number 13534-89-9 , is a halogenated pyridine (B92270) derivative.[1] It presents as a white to light yellow crystalline powder with a strong odor.[1] Its fundamental properties are summarized in the tables below.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 13534-89-9 | [2] |
| Molecular Formula | C₅H₃Br₂N | [2] |
| Molecular Weight | 236.89 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 56-60 °C | [2] |
| Solubility | Slightly soluble in water; Soluble in ethanol, ether, and chloroform | [1] |
Identification and Structure
| Identifier | Value | Reference |
| SMILES | Brc1cccnc1Br | |
| InChI | 1S/C5H3Br2N/c6-4-2-1-3-8-5(4)7/h1-3H | |
| InChI Key | SLMHHOVQRSSRCV-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
2,3-Dibromopyridine can be synthesized through several routes, including the bromination of pyridine or a substituted pyridine, and through cross-coupling reactions.[1] Below are detailed experimental protocols for key synthetic methods.
Bromination of 2-Aminopyridine (B139424) (Adapted Protocol)
A common precursor for substituted pyridines is 2-aminopyridine. The following is a representative protocol for its bromination, which can be adapted for the synthesis of brominated pyridines.
Materials:
-
2-Aminopyridine
-
48% Hydrobromic acid
-
Bromine
-
Sodium nitrite (B80452)
-
Sodium hydroxide (B78521)
-
Ether
Procedure:
-
In a 5-liter three-necked flask equipped with a mechanical stirrer and a thermometer, place 790 ml of 48% hydrobromic acid. Cool the flask in an ice-salt bath to 10-20°C.
-
Slowly add 150 g (1.59 moles) of 2-aminopyridine over approximately 10 minutes.[3]
-
While maintaining the temperature at 0°C or lower, add 240 ml (4.7 moles) of bromine dropwise. The mixture will thicken as a yellow-orange perbromide forms.[3]
-
Prepare a solution of 275 g (4 moles) of sodium nitrite in 400 ml of water. Add this solution dropwise over 2 hours, keeping the reaction temperature at 0°C or below.[3]
-
After stirring for an additional 30 minutes, add a solution of 600 g (15 moles) of sodium hydroxide in 600 ml of water. Ensure the temperature does not exceed 20-25°C.[3]
-
Extract the reaction mixture with four 250 ml portions of ether.[3]
-
Dry the combined ether extracts over 100 g of anhydrous potassium hydroxide for one hour.[3]
-
Filter the solution and remove the ether by distillation. The resulting crude product can be further purified by vacuum distillation.
Suzuki-Miyaura Cross-Coupling
2,3-Dibromopyridine is a valuable substrate for Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl groups.
General Protocol for Mono-Arylation: This protocol is designed for the selective mono-arylation of a dibromopyridine.
Materials:
-
2,3-Dibromopyridine (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)
-
Degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,3-dibromopyridine, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.[4]
-
Add toluene and degassed water in a 4:1 ratio (e.g., 4 mL toluene, 1 mL water per 1 mmol of dibromopyridine).[4]
-
Stir the reaction mixture vigorously and heat to 100°C.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16-24 hours.[4]
-
Upon completion, cool the reaction to room temperature, add water, and extract the product with an organic solvent such as ethyl acetate.[4]
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Applications in Drug Development and Agrochemicals
2,3-Dibromopyridine serves as a crucial building block in the synthesis of various commercial products.[1]
Pharmaceutical Applications
This compound is a key intermediate in the production of several active pharmaceutical ingredients (APIs).
-
Losartan: An angiotensin II receptor blocker used to treat high blood pressure.[1] Losartan works by blocking the AT1 receptor in the renin-angiotensin-aldosterone system (RAAS), which leads to vasodilation and a reduction in blood pressure.[[“]][6] It also inhibits the TGF-β/Smad signaling pathway, which can reduce myocardial fibrosis.[[“]][[“]]
-
Celecoxib (B62257): A selective COX-2 inhibitor used as a nonsteroidal anti-inflammatory drug (NSAID) to treat pain and inflammation.[1][8] By selectively inhibiting the COX-2 enzyme, celecoxib blocks the synthesis of prostaglandins, which are key mediators of inflammation.[8][9]
Agrochemical Applications
2,3-Dibromopyridine is also a precursor in the synthesis of herbicides.
-
Flumioxazin: A broad-spectrum contact herbicide used for pre-emergent weed control.[10] Flumioxazin acts by inhibiting the protoporphyrinogen (B1215707) oxidase (PPO) enzyme, which is essential for chlorophyll (B73375) synthesis in plants.[11][12] This inhibition leads to the accumulation of porphyrins, causing photosensitization and subsequent membrane lipid peroxidation, resulting in rapid weed death.[11]
Safety and Handling
2,3-Dibromopyridine is classified as an irritant to the eyes and skin and may cause respiratory irritation.[2]
Hazard Information
| Hazard Class | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation |
Personal Protective Equipment (PPE)
When handling 2,3-dibromopyridine, the following personal protective equipment is recommended:
-
Respiratory Protection: Dust mask type N95 (US) or equivalent.
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
It is essential to handle this compound in a well-ventilated area, such as a fume hood, to minimize inhalation exposure. Standard laboratory safety protocols should be strictly followed.
References
- 1. nbinno.com [nbinno.com]
- 2. 2,3-Dibromopyridine 97 13534-89-9 [sigmaaldrich.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. consensus.app [consensus.app]
- 6. What is the mechanism of Losartan Potassium? [synapse.patsnap.com]
- 7. consensus.app [consensus.app]
- 8. news-medical.net [news-medical.net]
- 9. Celecoxib - Wikipedia [en.wikipedia.org]
- 10. chemicalwarehouse.com [chemicalwarehouse.com]
- 11. Flumioxazin | C19H15FN2O4 | CID 92425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. canada.ca [canada.ca]
